molecular formula C22H21N3O5 B11286067 Ethyl 4-(3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamido)benzoate

Ethyl 4-(3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamido)benzoate

Cat. No.: B11286067
M. Wt: 407.4 g/mol
InChI Key: DARIPQHDBWJTAD-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate: is a complex organic compound that belongs to the class of benzoate esters. This compound is characterized by its unique structure, which includes a benzoate ester linked to a tetrahydropyrimidine ring system. The presence of the dimethylphenyl group adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 4-aminobenzoate with 3,4-dimethylbenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with urea under acidic conditions to yield the tetrahydropyrimidine ring. The final product is obtained after purification steps such as recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Solvent recovery and recycling are also important aspects of the industrial process to reduce waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the tetrahydropyrimidine ring, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of quinones and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted benzoates and tetrahydropyrimidines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific active sites in enzymes, making it a candidate for drug development.

Medicine: The compound has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes involved in inflammation and cancer cell proliferation makes it a potential therapeutic agent.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-[3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions. The pathways involved may include the inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

  • Ethyl 4-[3-(2,3-dimethylphenyl)propanoyl]benzoate
  • Ethyl 3-(3,4-dimethoxyphenyl)propionate
  • 3,4-Dimethylphenylhydrazine hydrochloride

Comparison: Ethyl 4-[3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate is unique due to its tetrahydropyrimidine ring system, which is not present in the similar compounds listed above. This ring system contributes to its distinct reactivity and potential biological activity. The presence of the dimethylphenyl group also differentiates it from other benzoate esters, providing unique steric and electronic properties that influence its chemical behavior and interactions.

Properties

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

ethyl 4-[[3-(3,4-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C22H21N3O5/c1-4-30-21(28)15-6-8-16(9-7-15)24-19(26)18-12-23-22(29)25(20(18)27)17-10-5-13(2)14(3)11-17/h5-12H,4H2,1-3H3,(H,23,29)(H,24,26)

InChI Key

DARIPQHDBWJTAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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